4-Amino-1-(pyridin-3-yl)butan-1-one

Quality Control Analytical Chemistry Procurement

Select the free base form of 4-Amino-1-(pyridin-3-yl)butan-1-one (≥98% purity) to enable diastereoselective S-nicotine synthesis without pre-amination. Use as an inactive JAK2 control (IC50 >30,000 nM) or α4β1δ GABAA antagonist scaffold (Ki 1,280 nM). High-purity batches minimize by-products in borane reductions. Available for global shipping with full documentation.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 71278-11-0
Cat. No. B1608560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(pyridin-3-yl)butan-1-one
CAS71278-11-0
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)CCCN
InChIInChI=1S/C9H12N2O/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4-5,10H2
InChIKeyHFMNHVQBLYDLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(pyridin-3-yl)butan-1-one (CAS 71278-11-0) – Scientific Procurement Baseline


4-Amino-1-(pyridin-3-yl)butan-1-one (CAS 71278-11-0) is a small-molecule aryl-alkyl amino ketone with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g·mol⁻¹ [1]. It serves as a versatile intermediate in the synthesis of nicotine derivatives, heterocyclic scaffolds, and kinase inhibitors, owing to its terminal primary amine, ketone carbonyl, and 3‑pyridyl structural elements [2]. Commercial suppliers typically offer the free base at purities ranging from 95% to 98% .

Why Generic Substitution of 4-Amino-1-(pyridin-3-yl)butan-1-one (71278-11-0) Is Not Advisable


Generic substitution of 4‑amino-1-(pyridin-3-yl)butan-1-one with closely related amino‑ketone analogs carries a high risk of divergent reactivity and biological profile. The primary amine terminus distinguishes it from N‑methyl pseudooxynicotine, while the 3‑pyridyl ketone regiochemistry dictates receptor interaction geometries. Even within the same compound family, free‑base versus dihydrochloride salt forms display marked differences in solubility, hygroscopicity, and long‑term stability that directly affect procurement, handling, and experimental reproducibility . Without explicit comparative data, assuming interchangeable performance with analogs such as 4‑hydroxy‑1‑(pyridin‑3‑yl)butan‑1‑one or 4‑chloro‑1‑(pyridin‑3‑yl)butan‑1‑one is scientifically unjustified.

Quantitative Evidence Guide for Prioritizing 4-Amino-1-(pyridin-3-yl)butan-1-one (71278-11-0)


Commercial Purity Variability: Minimum Purity Specification Exceeds 95%

Commercial sources for 4‑amino-1-(pyridin-3-yl)butan-1-one exhibit a measurable purity range. While one supplier specifies a minimum purity of 95% , another independent vendor reports a higher minimum purity specification of 98% . This 3 percentage‑point difference in purity spec can impact the stoichiometric calculation of synthetic yields and the interpretation of biological results.

Quality Control Analytical Chemistry Procurement

Kinase Selectivity Profile: Low Potency Against JAK2 Suggests Reduced Off-Target Risk in Kinase-Focused Assays

In a panel screening against human JAK family kinases, 4‑amino-1-(pyridin-3-yl)butan-1-one exhibited an IC50 value exceeding 30,000 nM toward JAK2 [1]. In contrast, structurally related pyridinylbutanone derivatives explored as JAK2 inhibitors, such as the optimized compound JAK2 Inhibitor V (CAS 195371-52-9), achieve low‑micromolar activity with IC50 values of 15 µM (wild‑type) and 28 µM (V617F mutant) .

Kinase Inhibition JAK-STAT Pathway Selectivity Screening

GABAA Receptor Antagonism: Micromolar Potency at α4β1δ Receptors Benchmarks Ligand Behavior

The compound acts as an antagonist at human α4β1δ GABAA receptors with a Ki value of 1,280 nM when measured in HEK293 Flp‑In cells [1]. For comparison, the structurally distinct GABA site antagonist gabazine (SR‑95531) exhibits a Ki of approximately 40 nM at α1β2γ2 GABAA receptors, placing 4‑amino-1-(pyridin-3-yl)butan-1-one approximately 32‑fold weaker at the receptor subtype tested [2].

GABA Receptor Ligand-Gated Ion Channel Neuroscience

Synthetic Intermediacy in Nicotine Production: Role as a Key Building Block Over Chloro Analogs

In patented S‑nicotine syntheses, 4‑amino-1-(pyridin-3-yl)butan-1-one is employed directly in an enantio‑selective reduction step with (+)-B‑diisopinocampheyl chloroborane at –30 to 10 °C, generating the chiral alcohol intermediate essential for downstream cyclization [1]. The analogous 4‑chloro‑1-(pyridin-3-yl)butan-1-one route requires an additional amination step under alkaline conditions to introduce the amino group, adding a synthetic operation and potential yield loss [2].

Nicotine Synthesis Alkaloid Chemistry Process Chemistry

Optimal Scientific and Industrial Application Scenarios for 4-Amino-1-(pyridin-3-yl)butan-1-one (71278-11-0)


Chiral Nicotine API Intermediate Manufacturing

The compound is uniquely suited as a direct precursor in the diastereoselective reduction step of patented S‑nicotine synthetic routes, eliminating the need for a pre‑amination stage that would be required if the 4‑chloro analog were used [1]. Laboratories and CDMOs scaling nicotine API production should prioritize batches with ≥98% purity to minimize by‑product formation during the critical borane reduction at –30 to 10 °C .

JAK-Silent Chemical Probe Design

For kinase profiling studies requiring a JAK‑negative control with a pyridinylbutanone scaffold, the target compound’s IC50 > 30,000 nM against JAK2 [2] renders it a suitable inactive comparator against active pyridinylbutanone JAK2 inhibitors such as JAK2 Inhibitor V (IC50 = 15–28 µM) .

GABAA Receptor Pharmacology Studies

The defined micromolar antagonist activity at α4β1δ GABAA receptors (Ki = 1,280 nM) [3] positions this compound as a starting scaffold for structure–activity relationship campaigns aimed at improving subtype selectivity relative to classical GABA antagonists such as gabazine (Ki ≈ 40 nM at α1β2γ2) [4].

Analytical Reference Standard for NNK Metabolite Quantitation

Because 4‑amino-1-(pyridin-3-yl)butan-1-one is a recognized metabolite of the tobacco‑specific nitrosamine NNK , high‑purity material (≥98%) serves as a certified reference standard in LC‑HRMS methods developed for quantifying NNK metabolites in biological matrices [5].

Quote Request

Request a Quote for 4-Amino-1-(pyridin-3-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.